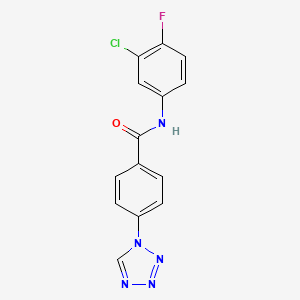

N-(3-chloro-4-fluorophenyl)-4-(1H-tetrazol-1-yl)benzamide

描述

N-(3-Chloro-4-fluorophenyl)-4-(1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a 3-chloro-4-fluorophenyl group attached to the amide nitrogen and a tetrazole ring at the para position of the benzoyl moiety. The tetrazole group serves as a bioisostere for carboxylic acids, enhancing metabolic stability and influencing binding affinity in pharmacological contexts .

属性

分子式 |

C14H9ClFN5O |

|---|---|

分子量 |

317.70 g/mol |

IUPAC 名称 |

N-(3-chloro-4-fluorophenyl)-4-(tetrazol-1-yl)benzamide |

InChI |

InChI=1S/C14H9ClFN5O/c15-12-7-10(3-6-13(12)16)18-14(22)9-1-4-11(5-2-9)21-8-17-19-20-21/h1-8H,(H,18,22) |

InChI 键 |

BXJPDRUIVKQZPF-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)F)Cl)N3C=NN=N3 |

产品来源 |

United States |

准备方法

合成路线和反应条件

N-(3-氯-4-氟苯基)-4-(1H-四唑-1-基)苯甲酰胺的合成通常涉及以下步骤:

四唑环的形成: 四唑环可以通过在酸性条件下用叠氮化钠环化适当的腈来合成。

取代反应:

酰胺化: 最后一步涉及使用 EDCI 或 DCC 等偶联试剂在四唑环和取代苯基之间形成酰胺键。

工业生产方法

该化合物的工业生产方法可能会涉及优化上述合成路线,以确保高产率和纯度。这可能包括使用连续流反应器、先进的纯化技术和严格的质量控制措施。

化学反应分析

反应类型

N-(3-氯-4-氟苯基)-4-(1H-四唑-1-基)苯甲酰胺可以进行各种化学反应,包括:

氧化: 该化合物可以被氧化形成相应的氧化物或其他衍生物。

还原: 还原反应会导致胺类或其他还原形式的形成。

取代: 该化合物可以参与亲核或亲电取代反应,特别是在苯环上。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。

还原: 可以使用诸如氢化铝锂 (LiAlH4) 或氢气 (H2) 在催化剂存在下的还原剂。

取代: 像氢化钠 (NaH) 或卤化剂等试剂可以促进取代反应。

主要产物

从这些反应中形成的主要产物取决于所使用的特定条件和试剂。例如,氧化可能会产生酮或羧酸,而还原可能会产生胺。

科学研究应用

Biological Assays and Findings

Recent studies have highlighted the compound's activity across various biological assays:

- Antitumor Activity : In vitro studies demonstrated significant growth inhibition against various cancer cell lines. For example, compounds with similar structures showed enhanced cytotoxicity when containing halogen substituents like fluorine.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes. Notably, interactions with retinoic acid receptor-related orphan receptor C (RORc) have been observed, which is crucial in the production of interleukin-17 (IL-17), a cytokine involved in autoimmune diseases.

- Selectivity and Potency : The selectivity profile has revealed favorable potency with over 200-fold selectivity against other nuclear receptors.

Study on RORc Inhibition

A preclinical study evaluated the efficacy of N-(3-chloro-4-fluorophenyl)-4-(1H-tetrazol-1-yl)benzamide as a RORc inverse agonist. The results demonstrated significant inhibition of IL-17 production in both in vitro and in vivo models, suggesting potential therapeutic applications in treating inflammatory conditions such as psoriasis and rheumatoid arthritis.

Cancer Cell Line Testing

In a comparative study against multiple cancer cell lines, this compound exhibited IC50 values significantly lower than standard chemotherapeutic agents. This indicates promising avenues for further investigation into its anticancer properties.

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

| Biological Activity | Observations |

|---|---|

| Antitumor Activity | Significant growth inhibition in various cancer cell lines |

| Enzyme Inhibition | Interaction with RORc leading to IL-17 inhibition |

| Selectivity | Over 200-fold selectivity against other nuclear receptors |

作用机制

N-(3-氯-4-氟苯基)-4-(1H-四唑-1-基)苯甲酰胺的作用机制涉及它与特定分子靶标的相互作用。四唑环和取代的苯基可能与酶或受体结合,调节它们的活性并导致各种生物效应。确切的途径和靶标需要通过实验研究进一步调查。

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Tetrazole-Containing Analogs

a) N-(4-Chlorophenyl)-4-(1H-tetrazol-1-yl)benzamide

- Structural Difference : Replaces the 3-chloro-4-fluorophenyl group with a 4-chlorophenyl moiety.

- Key Properties: Reduced halogenation (absence of fluorine) may decrease electronegativity and alter intermolecular interactions. No direct biological data are available, but the tetrazole group likely retains its role in enhancing solubility and stability .

b) N-(3-Acetylphenyl)-4-(1H-tetrazol-1-yl)benzamide

- Structural Difference : Substitutes the chloro-fluorophenyl group with a 3-acetylphenyl group.

- Hydrogen bond acceptor count (7) and polar surface area (76.9 Ų) suggest moderate membrane permeability .

Heterocyclic Ring-Substituted Analogs

a) N-(3-Chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide

- Structural Difference : Replaces tetrazole with imidazole.

- Biological Activity : Exhibits potent anticancer activity against cervical cancer cells, attributed to imidazole’s ability to coordinate metal ions and modulate enzyme activity .

- Comparison : The tetrazole analog may exhibit different pharmacokinetics due to tetrazole’s higher acidity (pKa ~4.9 vs. imidazole’s ~6.9), influencing bioavailability .

b) M2: (Z)-N-(3-Chloro-4-fluorophenyl)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)benzamide

- Structural Difference: Features a thiazolidinone ring instead of tetrazole.

- Key Properties: Higher molecular weight (378 g/mol) and solubility in DMSO/ethanol.

Physicochemical Properties

*Estimated based on structural similarity.

生物活性

N-(3-chloro-4-fluorophenyl)-4-(1H-tetrazol-1-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article summarizes the compound's biological properties, including its anticancer, antimicrobial, and anti-inflammatory effects, supported by relevant data and case studies.

Chemical Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 363.8 g/mol. The compound features a unique combination of a chlorinated phenyl group, a tetrazole ring, and an amide functional group, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 363.8 g/mol |

| Molecular Formula | C15H12ClFN5 |

| LogP | 4.81 |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 1 |

| Polar Surface Area | 62.98 Ų |

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties across various cancer cell lines. In vitro studies have shown the following:

- Inhibition of Cell Proliferation : The compound has been reported to inhibit cell proliferation in several cancer types, including lung (NCI-H23), colon (HCT-15), and prostate (DU-145) cancers, with IC50 values ranging from 2.28 μM to 6.38 μM depending on the cell line tested .

- Mechanism of Action : The compound induces apoptosis by modulating key proteins involved in the cell cycle, such as Bcl-2 and Bax, leading to cell cycle arrest at the G2/M phase . Docking studies suggest that it may interact with the Epidermal Growth Factor Receptor (EGFR), which is crucial for cancer cell growth and survival .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

- Bacterial Activity : It has demonstrated antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be comparable or superior to standard antibiotics .

- Fungal Activity : Preliminary tests indicate moderate antifungal activity against common pathogens like Candida albicans, suggesting potential applications in treating fungal infections .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been highlighted in several studies:

- Inhibition of Cytokine Release : Studies indicate that it can inhibit the release of pro-inflammatory cytokines like TNF-alpha in response to lipopolysaccharide (LPS) stimulation in macrophages, which is critical in managing inflammatory diseases .

- Potential as an Anti-inflammatory Agent : Given its ability to modulate inflammatory pathways, this compound could serve as a lead compound for developing new anti-inflammatory therapies .

Case Studies

Several case studies have explored the biological activity of this compound:

- Study on Anticancer Efficacy : A study published in MDPI evaluated various derivatives of tetrazole compounds, including this compound, focusing on their cytotoxic effects against multiple cancer cell lines. The results indicated significant inhibition of cell growth and suggested further investigation into their mechanism of action .

- Antimicrobial Testing : A comprehensive review highlighted the antimicrobial efficacy of tetrazole derivatives against various bacterial strains. The study found that this compound exhibited promising results, warranting further exploration into its clinical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。